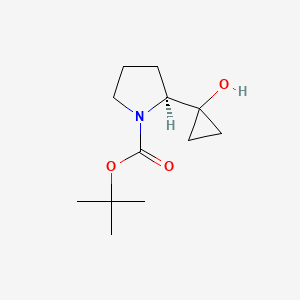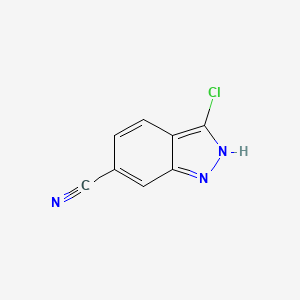
3-Chloro-1H-indazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1H-indazole-6-carbonitrile is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1H-indazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-Chloro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5th position.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: N-substituted indazole derivatives.
Electrophilic Substitution: Halogenated or nitrated indazole derivatives.
Reduction: Amino-indazole derivatives.
科学的研究の応用
3-Chloro-1H-indazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 3-Chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The cyano group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .
類似化合物との比較
Similar Compounds
3-Bromo-1H-indazole-6-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-Chloro-1H-indazole-5-carbonitrile: Similar structure with the cyano group at the 5th position.
1H-Indazole-6-carbonitrile: Lacks the chlorine atom at the 3rd position.
Uniqueness
3-Chloro-1H-indazole-6-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
特性
分子式 |
C8H4ClN3 |
|---|---|
分子量 |
177.59 g/mol |
IUPAC名 |
3-chloro-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |
InChIキー |
NUUOFVTXVQHMKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2C=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


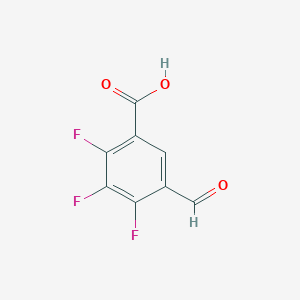
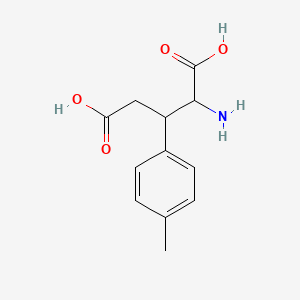

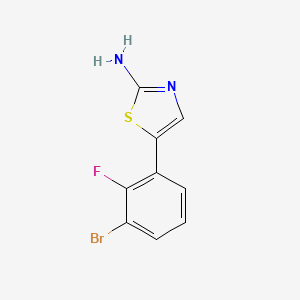
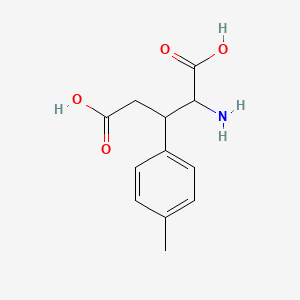
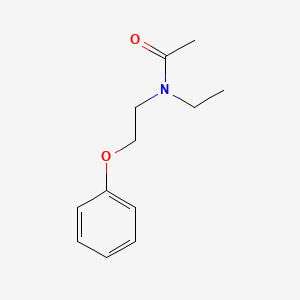
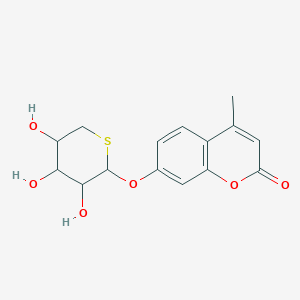
![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)

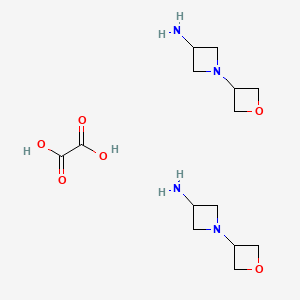
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
